molecular formula C19H26N4O2 B3135493 tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate CAS No. 401566-78-7

tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Cat. No.: B3135493
CAS No.: 401566-78-7
M. Wt: 342.4 g/mol
InChI Key: ZDDLXTYAKDEKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 401566-78-7 . It has a molecular weight of 342.44 . This compound is a solid at room temperature .


Molecular Structure Analysis

Pyrazoles, which this compound is a part of, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 342.44 .

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in several studies. Sanjeevarayappa et al. (2015) focused on the synthesis, characterization, and X-ray diffraction studies of a related compound, demonstrating its crystallization in the monoclinic crystal system and revealing weak intermolecular interactions and aromatic π–π stacking interactions in its structure (Sanjeevarayappa et al., 2015).

Biological Evaluation

Some studies have evaluated the biological activities of this compound derivatives. For instance, the compound synthesized by Sanjeevarayappa et al. (2015) was screened for its in vitro antibacterial and anthelmintic activity, where it exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

In crystallography, the focus has been on analyzing the crystal structures of various derivatives. Richter et al. (2009) reported on the crystal structure of a similar compound, highlighting the angles formed by the pyrazole and piperidine rings (Richter et al., 2009). Additionally, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified approach, emphasizing its potential in pharmacologically useful cores (Gumireddy et al., 2021).

Anticorrosive Properties

An interesting application of this compound derivatives lies in their potential as anticorrosive agents. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, revealing its high inhibition efficiency and adsorption properties (Praveen et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15-14-17(23(20-15)16-8-6-5-7-9-16)21-10-12-22(13-11-21)18(24)25-19(2,3)4/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDLXTYAKDEKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Reactant of Route 6
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.